Europium-146
Description
Significance of Europium-146 within the Nuclear Landscape
This compound holds considerable significance within the nuclear landscape due to its position as a short-lived, exotic isotope researchgate.netresearchgate.nettriumf.ca. Research involving Eu-146 contributes to a broader understanding of how protons and neutrons interact to form nuclei and how these nuclei behave under conditions far from stability triumf.ca.
Specifically, studies focusing on the decay scheme of Eu-146 and the subsequent structure of excited states in its daughter nucleus, Samarium-146 (¹⁴⁶Sm), are vital for evaluating nuclear structure and decay data within the A=146 mass chain researchgate.netiaea.org. Techniques such as trapping radioactive Eu-146 in Paul traps enable high-resolution spectroscopic studies and investigations into the ground state properties of the nucleus researchgate.netresearchgate.net. These experimental approaches are crucial for obtaining precise measurements of nuclear properties, which in turn refine theoretical models of nuclear behavior researchgate.net. The broader field of nuclear physics benefits from such detailed isotopic studies, as they provide insights into the mechanisms influencing the formation and interaction of matter across the universe triumf.ca.
Historical Context of this compound Investigations
The element Europium was first identified by Paul Émile Lecoq de Boisbaudran in 1892, with its reasonably pure form separated by Eugène-Anatole Demarçay in 1901 wikipedia.orgnih.gov. The specific isotope this compound was discovered in 1957 chemlin.org.
Early investigations into the nuclear properties of Europium isotopes, including Eu-146, began to emerge in the mid-20th century. For instance, a notable study published in 1963 by Friedman, Milsted, and Skilbreid detailed the nuclear properties of Eu-145, Eu-146, Eu-147, Gadolinium-146 (¹⁴⁶Gd), and Gadolinium-147 (¹⁴⁷Gd) osti.gov. This research involved the preparation of isotopically pure samples through bombardment of Samarium-144 (¹⁴⁴Sm) and subsequent separation, followed by analysis of their gamma spectra osti.gov.
The continuous effort to characterize Eu-146 and its related nuclear species is evident in the ongoing compilation and evaluation of nuclear structure and decay data for the A=146 mass chain researchgate.net. These evaluations, which supersede earlier versions, highlight the sustained scientific interest and refinement of knowledge regarding this isotope over several decades researchgate.net. Institutions like the Joint Institute for Nuclear Research in Dubna have historically contributed to understanding the ¹⁴⁶Eu decay scheme and the structure of ¹⁴⁶Sm excited states, underscoring the long-standing importance of this isotope in nuclear physics research iaea.org.
Structure
2D Structure
Properties
CAS No. |
14907-88-1 |
|---|---|
Molecular Formula |
Eu |
Molecular Weight |
145.91721 g/mol |
IUPAC Name |
europium-146 |
InChI |
InChI=1S/Eu/i1-6 |
InChI Key |
OGPBJKLSAFTDLK-VENIDDJXSA-N |
SMILES |
[Eu] |
Isomeric SMILES |
[146Eu] |
Canonical SMILES |
[Eu] |
Synonyms |
146Eu radioisotope Eu-146 radioisotope Europium-146 |
Origin of Product |
United States |
Nuclear Structure and Spectroscopy of Europium 146
Nuclear Ground State Properties of Europium-146
The ground state of a nucleus represents its lowest energy configuration, and its properties offer crucial information about the nuclear forces and internal structure.
The nuclear ground state of this compound has been consistently assigned a spin and parity of 4-. chemlin.orgperiodictable.comperiodictable.comperiodictable.comjaea.go.jpchemlin.org This assignment is a fundamental characteristic that dictates how the nucleus interacts with external fields and its decay pathways.
The magnetic dipole moment (μ) provides insights into the distribution of nuclear currents and the coupling of angular momenta within the nucleus. For the ground state of this compound, the magnetic dipole moment has been determined through experimental measurements. Values reported include +1.422(6) nuclear magnetons (μN) and +1.425 μN. chemlin.orgperiodictable.comperiodictable.comperiodictable.comiaea.org
The electric quadrupole moment (Q) is a measure of the deviation of the nuclear charge distribution from spherical symmetry. A non-zero quadrupole moment indicates a deformed nucleus. For this compound, the electric quadrupole moment of its ground state is reported as -0.179(5) barn or -0.18 barn. chemlin.orgperiodictable.comperiodictable.comperiodictable.comperiodictable.com The negative sign indicates an oblate (flattened) deformation.
The root-mean-square (RMS) charge radius (R_rms) describes the spatial extent of the nuclear charge distribution. For this compound, the charge radius is reported as 4.9789(92) femtometers (fm). chemlin.org Isotopic shifts, which are small changes in atomic energy levels due to differences in nuclear size and shape between isotopes, have also been measured. For Eu-146, an isotopic shift of -4.19(10) GHz relative to 151Eu has been observed. jetpletters.ru The behavior of the mean-square radii for Europium isotopes, including Eu-146 (N=83), prior to the neutron number N=89, suggests a relatively small nuclear deformation. jetpletters.ru
The ground state properties of this compound are summarized in the table below:
| Property | Value | Unit | Citation |
| Nuclear Spin and Parity | 4- | chemlin.orgperiodictable.comperiodictable.comperiodictable.comjaea.go.jpchemlin.org | |
| Magnetic Dipole Moment (μ) | +1.422(6) or +1.425 | μN | chemlin.orgperiodictable.comperiodictable.comperiodictable.comiaea.org |
| Electric Quadrupole Moment (Q) | -0.179(5) or -0.18 | barn | chemlin.orgperiodictable.comperiodictable.comperiodictable.comperiodictable.com |
| RMS Charge Radius (R_rms) | 4.9789(92) | fm | chemlin.org |
| Isotopic Shift (relative to 151Eu) | -4.19(10) | GHz | jetpletters.ru |
Excited Nuclear States and Energy Level Schemes in this compound
Beyond the ground state, nuclei can exist in various excited states, each characterized by specific energy, spin, and parity. The study of these excited states and the transitions between them provides a detailed understanding of nuclear structure.
Experimental investigations, particularly through the electron capture (EC) decay of Gadolinium-146 (Gd-146) to this compound, have significantly refined the understanding of Eu-146's excited level structure. researchgate.netresearchgate.net
A nuclear isomer of Eu-146, an excited state with a measurable half-life, has been identified at an excitation energy of 666.33(11) keV, with a spin and parity of 9+ and a half-life of 235(3) μs. chemlin.org
Several low-lying excited states have been characterized, with their energies and lifetimes measured. For instance, a 3- state at 114.06 keV has a reported lifetime of 5.38 ± 2.36 ps, and a 2- state at 229.4 keV has a lifetime of 8.38 ± 2.19 ps. researchgate.net Another notable level at 918.5 keV has been assigned a Jπ value of 2-. researchgate.net
Transitions feeding the ground state of Eu-146, such as those at 14.57 keV, 114.06 keV, 229.4 keV, and 420.88 keV, have been observed and their intensities contribute to the understanding of the decay scheme. researchgate.net Furthermore, studies on the low-lying states populated in the decay of the 9+ isomer have interpreted the observed states as members of specific multiplets, namely the πd5/2−1νf7/2 and πg7/2−1νf7/2 configurations. diva-portal.orgresearchgate.net The 5(1)- level, in particular, has been shown to be predominantly composed of the πd5/2−1νf7/2 configuration, resolving previous discrepancies in its assignment. diva-portal.orgresearchgate.net
The identified low-lying excited states of this compound are presented in the following table:
| Energy (keV) | Spin and Parity (Jπ) | Half-life / Lifetime | Citation |
| 0 | 4- | 4.61(3) d | chemlin.orgjaea.go.jp |
| 114.06 | 3- | 5.38 ± 2.36 ps | researchgate.net |
| 229.4 | 2- | 8.38 ± 2.19 ps | researchgate.net |
| 666.33(11) | 9+ (Isomer) | 235(3) μs | chemlin.org |
| 918.5 | 2- | researchgate.net |
Radioactive Decay Characteristics of Europium 146
Decay Mode and Branching Ratios of Europium-146
This compound (¹⁴⁶Eu) exclusively undergoes radioactive decay through electron capture (EC) and positron emission (β+). chemlin.orgmit.eduperiodictable.com This process has a branching ratio of 100%, meaning it is the sole decay pathway for this isotope. chemlin.orgperiodictable.com Through this transformation, this compound converts into its daughter nuclide, Samarium-146 (¹⁴⁶Sm). mit.edu The primary decay mode for isotopes of europium that are lighter than the most abundant stable isotope, ¹⁵³Eu, is electron capture. wikipedia.org
Half-Life Determination of this compound
The half-life of this compound has been determined to be approximately 4.61 days. chemlin.orgmit.eduiaea.orgresearchgate.net This corresponds to a decay constant (λ) of about 1.74025 x 10⁻⁶ s⁻¹. mit.edu The relatively short half-life of this isotope makes it a subject of interest in various nuclear physics studies. researchgate.net For instance, its generation from the decay of its parent nuclide, Gadolinium-146, allows for its use in experiments involving ion traps for spectroscopic analysis. iaea.orgresearchgate.net
Decay Scheme of this compound to Samarium-146
The decay of this compound to Samarium-146 is a complex process involving the release of energy and the population of various excited nuclear states in the daughter nuclide. iaea.orgiaea.org
Energy Release and Decay Energy
The total energy released in the decay of this compound to Samarium-146, known as the Q-value, is approximately 3.879 MeV. chemlin.orgkaeri.re.kr This energy is distributed among the emitted positron, the captured electron's binding energy (in the case of electron capture), and the gamma rays and conversion electrons emitted as the daughter nucleus de-excites.
Population of Daughter Nuclear States (Samarium-146)
The decay of this compound populates a number of excited states in the Samarium-146 nucleus. iaea.orgiaea.org Studies have identified a complex level scheme in ¹⁴⁶Sm resulting from this decay, with numerous gamma transitions observed. iaea.orgiaea.org The decay scheme has been constructed based on coincidence spectrometry, revealing at least 68 excited levels in Samarium-146. iaea.orgiaea.org The spins and parities of these levels, along with the probabilities of their population (often expressed as log ft values), have been determined through experimental measurements. iaea.orgiaea.org These experimental findings are often compared with theoretical calculations based on models like the interacting boson model to understand the nuclear structure of Samarium-146. iaea.orgiaea.org
Parent Nuclide Decay Feeding this compound (Gadolinium-146)
This compound is primarily produced through the radioactive decay of Gadolinium-146 (¹⁴⁶Gd). chemlin.orgresearchgate.netosti.gov Gadolinium-146 undergoes electron capture, transforming into this compound. osti.govresearchgate.netwikipedia.org The half-life of Gadolinium-146 has been reported to be around 48 days. researchgate.net The study of the decay of ¹⁴⁶Gd has been instrumental in understanding the level structure of ¹⁴⁶Eu. osti.govresearchgate.net High-resolution gamma-ray spectroscopy of the decay of ¹⁴⁶Gd has led to the establishment of a detailed level scheme for ¹⁴⁶Eu, identifying several excited states and the transitions between them. osti.gov
Production and Synthesis Routes for Europium 146
Nuclear Reaction Mechanisms for Europium-146 Production
This compound can be produced through several nuclear reaction mechanisms, including charged-particle induced reactions, spallation reactions, and heavy-ion fusion-evaporation reactions.
Charged-Particle Induced Reactions (e.g., (α,2n))
One of the prominent routes for producing this compound involves the electron capture (EC) decay of its parent nuclide, Gadolinium-146 (Gd-146), which has a half-life of 48 days. [4.2] Gadolinium-146 itself is commonly produced via charged-particle induced reactions, specifically the (α,2n) reaction on a Samarium-144 (Sm-144) target. [4.2, 4.7]
The nuclear reaction can be represented as:
Followed by the decay:
Experiments have demonstrated the successful production of Gd-146 by bombarding highly enriched Samarium-144 targets (e.g., 93.8% or 97.6% enrichment) with alpha particle beams at energies around 32 MeV or 26.3 MeV. [4.2, 4.7, 4.10]
Another charged-particle induced reaction explored for the production of Europium-145 and this compound is the bombardment of Cesium-133 (Cs-133) targets with Oxygen-16 (O-16) heavy ions, represented as reactions. [4.3]
Spallation Reactions
Spallation reactions, which involve the bombardment of heavy target nuclei with high-energy protons or other particles, can also lead to the production of this compound. For instance, studies from 1960 reported the formation of various europium isotopes, including this compound, Europium-147, and Europium-149, through the deep spallation of a Tantalum (Ta) target irradiated with 660 MeV protons. [4.5, 4.6] Furthermore, this compound has been identified as a radioactive by-product in spallation processes occurring at facilities like the European Spallation Source (ESS), where high-energy protons interact with a tungsten target. [4.5]
Heavy-Ion Fusion-Evaporation Reactions
Heavy-ion fusion-evaporation reactions offer a direct pathway for the synthesis of this compound. These reactions involve the fusion of two lighter nuclei to form a highly excited compound nucleus, which then de-excites by evaporating light particles, typically neutrons, protons, or alpha particles, to form the desired product. An example of such a reaction for this compound production is the bombardment of Barium-134 (Ba-134) with Oxygen-16 (O-16) ions: [4.8]
Research in this area focuses on systematically exploring projectile-target combinations and evaluating evaporation residue cross sections to identify optimal incident energies for maximizing the yield of the desired lanthanide nuclei. [4.8, 4.11]
Target Material Considerations and Preparation
The choice and preparation of target materials are critical for efficient this compound production. For the (α,2n) reaction route, highly enriched Samarium-144 (Sm-144) is the preferred target material. [4.2, 4.7, 4.10] Samarium(III) oxide (Sm₂O₃) is a common chemical form used for these targets. [4.1]
In the case of heavy-ion induced reactions, Cesium nitrate (B79036) (CsNO₃) has been employed as a target material for the production of Europium-145 and this compound using Oxygen-16 beams. [4.3, 4.13, 4.14] For spallation reactions, heavier elements such as Tantalum and Tungsten serve as targets. [4.5, 4.6]
The purity and isotopic enrichment of the target material are paramount to minimize the co-production of undesirable radioisotopes and to achieve high specific activity of this compound.
Reaction Cross-Section Measurements for this compound Formation
Understanding the reaction cross-sections is essential for optimizing the production yield of this compound. Reaction cross-sections quantify the probability of a specific nuclear reaction occurring at a given incident particle energy.
For the production of Gadolinium-146 via the reaction, excitation functions, which illustrate the cross-section as a function of incident alpha particle energy, have been experimentally investigated. [4.10, 4.12] These measurements help determine the optimal alpha particle energy for maximizing Gd-146 production, which subsequently decays to Eu-146.
Theoretical calculations, such as those performed using the Monte Carlo simulation code PACE2, have indicated high cross-sections for the production of Europium-145 and this compound through type reactions. [4.3] For heavy-ion fusion-evaporation reactions, the evaluation of evaporation residue cross sections is a key aspect of research to determine the most effective projectile-target combinations and incident energies for synthesizing lanthanide nuclei like this compound. [4.8, 4.11]
Radiochemical Separation and Purification Techniques for this compound
Following nuclear irradiation, radiochemical separation and purification are crucial steps to isolate this compound from the bulk target material, other reaction by-products, and precursor nuclides. The chemical similarity among rare-earth elements presents a significant challenge in their separation. [4.9]
For the production of this compound from a Cesium nitrate target irradiated with Oxygen-16, liquid-liquid extraction techniques have proven effective. Di-(2-ethylhexyl)phosphoric acid (HDEHP) is a commonly used liquid cation exchanger for separating europium isotopes from the bulk cesium matrix. [4.3, 4.15, 4.16] High separation factors have been achieved using specific concentrations of HDEHP in organic phases (e.g., 1% HDEHP in cyclohexane) and acidic aqueous phases (e.g., 10⁻³ M HCl). [4.3] Subsequent back extraction of europium into aqueous phases can be achieved using chelating agents such as hydrochloric acid (HCl), ethylenediaminetetraacetic acid (EDTA), or diethylenetriaminepentaacetic acid (DTPA). [4.3]
When this compound is obtained from the decay of Gadolinium-146, the separation of the precursor Gd-146 from the initial Samarium target and then the separation of Eu-146 from Gd-146 are necessary. General techniques for rare-earth separation, including ion-exchange chromatography and solvent extraction, are applicable. [4.9] A specific method for separating europium from gadolinium involves the reduction of europium(III) to europium(II), followed by precipitation of europium(II) sulfate (B86663), as Eu(II) sulfate is insoluble. This technique has been demonstrated using zinc as a reducing agent. [4.17]
The development of efficient and selective radiochemical separation procedures is vital for producing high-purity this compound for various research and potential application purposes.
Experimental Techniques and Methodologies in Europium 146 Research
High-Resolution Gamma-Ray and Electron Spectroscopy
High-resolution gamma-ray and electron spectroscopy are indispensable tools for investigating the decay schemes and energy levels associated with Europium-146. These techniques allow for the precise measurement of energies and intensities of emitted gamma rays and conversion electrons, providing critical insights into nuclear transitions.
Germanium Detectors (HPGe, LEPS)
Germanium detectors, particularly High-Purity Germanium (HPGe) detectors, are widely employed in Eu-146 research due to their excellent energy resolution and high detection efficiency for gamma rays nih.govnih.govwikipedia.org. These detectors are crucial for accurate nuclide identification and quantification nih.gov. For instance, in studies of the electron capture (EC) decay of Gadolinium-146 (Gd-146) to Eu-146, high-resolution gamma-ray spectroscopy utilizing HPGe detectors has been instrumental in modifying and refining the level structure of Eu-146 nih.gov.
Low Energy Photon Spectrometers (LEPS), a specific type of HPGe detector, are also utilized, particularly for their ability to resolve closely spaced gamma-ray peaks at lower energies. In experimental setups, LEPS detectors are used to place "gates" on specific keV transitions, allowing for the isolation and analysis of coincident events in the spectrum obtained from other HPGe detectors nih.govnih.gov. This allows for a more detailed examination of the decay pathways.
Coincidence Measurement Systems (γγ-coincidence)
Coincidence measurement systems, especially gamma-gamma (γγ) coincidence techniques, are pivotal in Eu-146 research for establishing energy levels and accurately placing gamma rays within a decay scheme nih.govamericanelements.com. This technique involves the simultaneous detection of two or more gamma rays, which significantly reduces background noise and enhances the sensitivity of measurements nih.govuni-freiburg.de.
For Eu-146, γγ-coincidence measurements have been performed to study the decay of its parent nuclide, Gd-146. These measurements involve using Ge setups where gates are placed on specific transitions observed in the LEPS detector, and the resulting coincident spectra are then analyzed from a separate HPGe detector nih.gov. This approach helps in identifying true coincidences from nuclear decay events, distinguishing them from random background signals uni-freiburg.de.
Magnetic Spectrometers for Conversion Electrons
Magnetic spectrometers play a vital role in studying the internal conversion processes that accompany nuclear decay, particularly for this compound. These instruments are designed to analyze conversion electrons, which are atomic electrons ejected from an atom when a nucleus undergoes a transition and transfers its energy to an atomic electron rather than emitting a gamma ray tech-publish.com.
Studies on Eu-146 have utilized magnetic spectrometers, including those with double focusing, to measure the spectrum of conversion electrons 209.59.186. These measurements enable the precise determination of the energies and relative intensities of conversion lines, which in turn provide information about the multipolarity of nuclear transitions and parity changes tech-publish.com. For example, a Ketron-type magnetic spectrometer was employed to investigate radiations from europium and gadolinium fractions, leading to the identification of new gamma lines and more precise values for the energies and intensities of conversion lines from Eu-146 decay.
Direct Mass Measurements and Ion Trapping Techniques for this compound
Direct mass measurements and ion trapping techniques offer highly precise methods for characterizing this compound, especially its short-lived isotopes. These techniques are crucial for understanding nuclear structure and for various applications in nuclear physics.
Paul Traps for Ion Confinement and Spectroscopic Studies
Paul traps are sophisticated devices used to confine charged particles, including radioactive isotopes like this compound, for extended periods, enabling detailed spectroscopic studies. This confinement allows for a highly controlled environment, minimizing external perturbations and facilitating high-precision measurements.
In the context of Eu-146 research, a new technique has been developed to generate and confine relatively short-lived Eu-146 ions (half-life = 4.61 days) by the decay of parent Gadolinium-146 atoms within a Paul trap. The mass number of the trapped ions (146 amu) is confirmed by studying their mass-dependent oscillation frequencies, with similar measurements on trapped Barium and Potassium ions serving as confirmation. Researchers have also evaluated the approximate number of different isobars (atoms with the same mass number but different atomic numbers) of mass 146 trapped, based on calculations of thermal ionization probabilities and ion response signals. This confinement capability also extends to other unstable europium isotopes, such as those with masses 148, 149, and 150, which have been subjected to spectroscopic studies in Paul traps.
Laser-Induced Fluorescence Spectroscopy of Trapped this compound Ions
Laser-Induced Fluorescence (LIF) spectroscopy, when applied to trapped ions, is a powerful technique for probing the atomic and electronic structure of this compound. This method involves exciting the ions with a pulsed laser and then detecting the fluorescence photons emitted as they decay from excited states.
Simulations have been developed to model the evolution of laser-induced fluorescence photons from trapped Eu-146 ions. These simulations demonstrate the use of a pulsed laser to excite specific resonance transitions, such as the ⁹S₄ - ⁹P₅ transition, in Eu-146 ions. Following excitation, the ions rapidly decay to metastable ⁹D₄-₆ states, emitting characteristic fluorescence photons. While LIF spectroscopy for trapped gas-phase molecular ions is an evolving field with challenges related to signal-to-noise ratio for weak emissions, it offers significant potential for detailed spectral characterization. The distinctive spectroscopic characteristics of europium in its trivalent form (Eu³⁺) and the presence of stable europium isotopes (Eu-151 and Eu-153) further facilitate the application of LIF and mass spectrometric identification in broader europium research.
Laser Spectroscopy for Hyperfine Structure and Isotopic Shift Studies of this compound
Laser spectroscopy stands as one of the most effective methods for investigating the isotope shifts and hyperfine structures of exotic nuclei like this compound. pnpi.spb.ruosti.gov This technique allows for the determination of fundamental nuclear properties, including nuclear spins, magnetic dipole moments, electric quadrupole moments, and charge radii, by precisely measuring the hyperfine splitting and isotope shifts in the atomic or ionic spectra of the nuclide. osti.gov
The experimental approach often involves step-by-step resonant laser excitation to autoionization states or the continuum, a method known as resonance laser photoionization in a laser ion source. pnpi.spb.ru This technique is particularly efficient for investigations involving isotopes with production rates as low as 10⁴–10⁵ atoms per second. pnpi.spb.ru
Studies on neutron-deficient europium isotopes, including ¹⁴⁶Eu, have utilized laser spectroscopy to explore their nuclear properties. For instance, the magnetic dipole moment and quadrupole moment of ¹⁴⁶Eu have been experimentally determined. chemlin.org These measurements contribute to understanding the deformation behavior of isotopic chains. For europium (Z=63) and other elements like samarium (Z=62) and neodymium (Z=60), studies indicate a smooth change in deformation that increases after N=81, without abrupt jumps. pnpi.spb.ru
Key nuclear properties of this compound derived from such spectroscopic investigations include:
| Property | Value | Unit | Citation |
| Half-life (T½) | 4.61(3) | days | chemlin.org |
| Spin and Parity | 4⁻ | - | chemlin.orgchemlin.org |
| Magnetic Dipole Moment (μ) | +1.422(6) | μN | chemlin.org |
| Quadrupole Moment (Q) | -0.179(5) | barn | chemlin.org |
| Charge Radius | 4.9789(92) | femtometer | chemlin.org |
These findings are crucial for testing and refining state-of-the-art nuclear theories, aiding in the development of improved many-body methods and nucleon-nucleon interactions within nuclear models. osti.gov
Advanced Data Acquisition and Analysis Techniques
The study of short-lived and rare isotopes such as this compound relies heavily on advanced data acquisition and analysis techniques to manage the complexity and volume of experimental data. In nuclear physics and spectroscopy, these techniques are continuously evolving to handle high data rates and to extract subtle signals from noisy backgrounds.
Modern data acquisition systems often incorporate real-time processing capabilities, allowing for immediate feedback and dynamic adjustment of experimental parameters. This is critical when dealing with fleeting phenomena or when optimizing the collection of rare events. High-throughput systems are designed to maximize the amount of data collected in a short timeframe, which is particularly beneficial for experiments involving isotopes with short half-lives.
For data analysis, sophisticated computational methods are employed. These include advanced statistical analysis, signal processing algorithms, and increasingly, machine learning techniques. Machine learning, for example, can be utilized for event reconstruction, noise reduction, and the identification of specific nuclear decay pathways or spectroscopic signatures within complex datasets. queensu.ca Such techniques enable researchers to discern patterns and extract meaningful physical parameters from large and intricate data streams, enhancing the precision and reliability of the derived nuclear properties. Software platforms designed for data acquisition and analysis provide extensive capabilities for data calculation, analysis, and report generation, often integrated with robotic systems for automated experimentation. moleculardevices.comeastport.cz
Theoretical Models and Calculations for Europium 146
Nuclear Shell Model Calculations for Europium-146 States
The nuclear shell model is a fundamental approach in nuclear physics that describes the independent motion of nucleons (protons and neutrons) within a mean-field potential, similar to electron shells in atoms u-tokyo.ac.jpictp.it. It incorporates a strong spin-orbit coupling, which is essential for explaining the observed "magic numbers" of increased nuclear stability u-tokyo.ac.jpictp.ittu-darmstadt.de. For this compound, which has 63 protons and 83 neutrons, shell model calculations are particularly relevant as it is a neutron-deficient nucleus close to the N=82 magic number osti.gov.
Shell model analyses have been used to investigate high-spin states in neutron-deficient nuclei, including this compound, especially those above Gadolinium-146 (146Gd) osti.gov. These calculations help in deriving ground-state masses and understanding the energies of aligned multiparticle yrast configurations osti.gov. The low-lying states in 146Eu are of particular interest as they result from the coupling of one neutron particle to one proton hole relative to the 146Gd core, offering an opportunity to study the neutron-proton interaction in this mass region researchgate.net. Experimental results on 146Eu's energy levels have been compared with shell model calculations using various effective interactions to establish the systematics of low-lying structures in N=83 isotones like Praseodymium-142 (142Pr), Promethium-144 (144Pm), and this compound (146Eu) researchgate.net.
Collective Nuclear Models Applied to this compound
While the shell model focuses on individual nucleon behavior, collective nuclear models describe the nucleus as a whole, considering collective motions such as rotations and vibrations lenr-canr.org. These models are particularly useful for understanding nuclear deformation and the emergence of collective phenomena.
For this compound, given its position in the nuclear chart, both individual particle and collective aspects can play a role. Although direct applications of collective models specifically to 146Eu are less frequently highlighted in the search results compared to shell model approaches, the broader context of lanthanide isotopes provides insights. For instance, the Interacting Boson Model (IBM), a collective model, has been used to study the structural evolution in Neodymium (Nd) isotopes, which are neighbors to Europium sebhau.edu.lysebhau.edu.ly. The IBM describes nuclear collective excitations in terms of s and d bosons and is used to identify energy levels, energy ratios, and electromagnetic transition probabilities sebhau.edu.ly. While 146Nd exhibits O(6) symmetry (gamma-unstable limit), heavier Nd isotopes show rotational SU(3) characteristics sebhau.edu.lysebhau.edu.ly. This suggests that nuclei in this region can exhibit transitional behavior between spherical and deformed shapes. The study of Europium isotopes, including 146Eu, contributes to understanding this transition region, where collective effects like deformation begin to emerge as neutrons are added beyond the N=82 shell closure aip.orgjetpletters.ru.
Nuclear Mass Models and Binding Energy Predictions for this compound
Nuclear mass models are theoretical frameworks used to predict the masses and binding energies of atomic nuclei. These predictions are crucial for understanding nuclear stability, decay processes, and reaction energetics.
This compound has a precisely measured isotopic mass of 145.917211(6) atomic mass units (u) and a calculated nuclear mass (without electrons) of 145.8826532 u chemlin.orgchemlin.org. Its nuclear binding energy is calculated to be 1206.24192226 MeV per nucleus, with an average binding energy per nucleon of 8.26193097 MeV chemlin.org. Other sources report the atomic mass as 145.917200 ± 0.000008 amu, with a mass excess of -77.127958 ± 0.007162 MeV and a binding energy of 1206.252823 ± 0.007165 MeV mit.edu.
Shell model analyses have been utilized to derive ground-state masses for neutron-deficient nuclei above 146Gd, including 146Eu osti.gov. These results are then used to calculate the energies of aligned multiparticle yrast configurations and provide new absolute mass values that can be compared with predictions from various nuclear mass models osti.gov. An examination of two-proton separation energies at N=82 indicates a 0.5 MeV break in the nuclear mass surface at Z=64, highlighting structural changes in this region osti.gov.
The following table summarizes key mass and binding energy data for this compound:
| Property | Value | Unit | Source |
| Isotopic Mass (atomic) | 145.917211(6) | u | chemlin.org |
| Nuclide Mass (nuclear) | 145.8826532 | u | chemlin.org |
| Mass Excess | -77.11746 | MeV | chemlin.org |
| Nuclear Binding Energy | 1206.24192226 | MeV | chemlin.org |
| Average Binding Energy/Nucleon | 8.26193097 | MeV | chemlin.org |
| Atomic Mass (alternative) | 145.917200 ± 0.000008 | amu | mit.edu |
| Mass Excess (alternative) | -77.127958 ± 0.007162 | MeV | mit.edu |
| Binding Energy (alternative) | 1206.252823 ± 0.007165 | MeV | mit.edu |
Isotopic Fractionation Models in Europium Nuclear Volume Studies
Isotopic fractionation refers to the differential partitioning of isotopes of an element due to mass-dependent or mass-independent effects. In the context of Europium, nuclear volume effects play a significant role, particularly in field shift isotope fractionations. These effects are distinct from mass-dependent fractionation and can even dominate it for Europium in certain materials jst.go.jpgeochemical-journal.jpresearchgate.net.
The nuclear volume component of equilibrium field shift isotope fractionations in Europium and other lanthanide elements is estimated using Mössbauer spectroscopy and electronic structure calculations jst.go.jpgeochemical-journal.jpresearchgate.net. This effect is predicted to go in the opposite direction to equilibrium mass-dependent fractionation jst.go.jpgeochemical-journal.jp. For example, Eu2+-bearing species are predicted to have approximately 0.4–1‰ higher 153Eu/151Eu ratios than Eu3+-bearing species at 298 K (25°C), and about 0.3‰ higher at 973 K (700°C) jst.go.jpgeochemical-journal.jpresearchgate.net. This is because Eu2+ sites have lower electron density at the nucleus, favoring the larger volume isotope (153Eu) jst.go.jp.
The field shift effect primarily depends on the oxidation state, with differences in coordination structure having much weaker associated fractionations geochemical-journal.jpresearchgate.net. Nuclear volume isotope fractionation becomes more dominant at higher temperatures because it scales with 1/T (K), whereas mass-dependent fractionation scales with 1/T2 geochemical-journal.jpresearchgate.net.
Studies have measured isotopic variations in the charge radii of Europium nuclei, including 146Eu, using laser multistep photoionization of atoms jetpletters.ruosti.goviaea.org. These measurements determine changes in the mean-square charge radii (Δ
Q & A
Q. What are the key nuclear properties of Europium-146, and how do they influence experimental design?
this compound () has a half-life of 63 years and an activity of 10 Bq . These properties necessitate long-term experimental timelines for decay studies. Researchers should prioritize high-sensitivity detection methods (e.g., gamma spectrometry) and account for isotopic interference from decay chains (e.g., gadolinium-146 or terbium-150) in sample preparation . Calibration against stable europium isotopes (e.g., ) is critical to isolate signals .
Q. How can researchers synthesize this compound in laboratory settings?
Synthesis typically involves proton or deuteron activation of samarium isotopes:
- Proton activation : Bombard (15.1% natural abundance) with protons to yield .
- Deuteron activation : Use (3.1% natural abundance) with deuterons for higher yield under specific energy thresholds . Experimental design must include neutron flux monitoring to minimize byproducts like , which complicates purity analysis .
Q. What are the best practices for measuring this compound activity in environmental samples?
Combine liquid scintillation counting (for low-level activity) and mass spectrometry (for isotopic resolution). Pre-concentration techniques, such as ion-exchange chromatography, are essential to isolate europium from matrix elements like iron or calcium. Cross-validate results with decay energy measurements (e.g., 1.5 MeV gamma peaks) to rule out contamination .
Advanced Research Questions
Q. How can conflicting data on this compound’s decay pathways be resolved?
Discrepancies often arise from competing decay modes (e.g., beta decay vs. electron capture). To address this:
- Perform time-resolved decay experiments to track daughter isotopes (e.g., ) using multi-detector arrays.
- Use Monte Carlo simulations to model branching ratios and compare them with empirical data .
- Collaborate with nuclear databases (e.g., IAEA’s NuDat) to reconcile inconsistencies in reported half-lives or decay energies .
Q. What methodological challenges arise in studying this compound’s role in nucleosynthesis?
is a potential r-process candidate, but its short-lived precursors (e.g., ) complicate astrophysical modeling. Researchers should:
- Integrate accelerator mass spectrometry (AMS) to detect trace quantities in meteoritic samples.
- Combine observational data from stellar spectra with theoretical neutron-capture cross-section calculations .
- Address gaps in nuclear reaction networks by leveraging repositories like the Joint Institute for Nuclear Astrophysics (JINA) .
Q. How can interdisciplinary approaches improve the interpretation of this compound’s environmental behavior?
- Geochemical studies : Map europium speciation in mineral matrices using synchrotron X-ray absorption near-edge structure (XANES).
- Ecotoxicology : Use isotopic labeling to track bioaccumulation in model organisms (e.g., Daphnia magna).
- Data interoperability : Submit findings to the EU’s Common Data Platform on Chemicals to enhance cross-disciplinary accessibility and avoid redundant studies .
Q. What strategies mitigate risks of bias in this compound research?
- Blinded analysis : Separate sample preparation and data interpretation teams to reduce confirmation bias.
- Transparency : Pre-register experimental protocols in platforms like Open Science Framework and disclose funding sources (e.g., EU Horizon grants) .
- Peer review : Engage with independent committees for data validation, as mandated under REACH regulatory frameworks .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
